Palmitoyl Aminoethyl Methanethiosulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

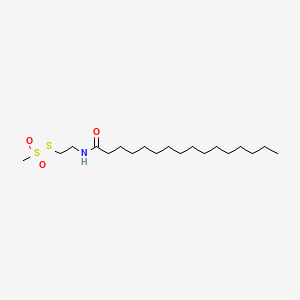

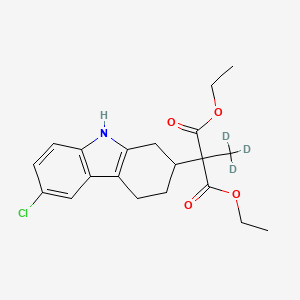

Palmitoyl Aminoethyl Methanethiosulfonate is a biochemical compound with the molecular formula C19H39NO3S2 and a molecular weight of 393.65 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of 19 carbon atoms, 39 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 2 sulfur atoms .科学的研究の応用

Targeting Protein Palmitoylation in Disease

Protein palmitoylation involves the reversible attachment of palmitic acid to cysteine residues on proteins, mediated by palmitoyl acyltransferases (PATs) and reversed by acyl protein thioesterases (APTs). This modification regulates protein's hydrophobicity, membrane association, and intracellular trafficking. Notably, nearly one-third of genes encoding PATs are linked to human diseases, highlighting the importance of developing selective inhibitors for therapeutic applications. Advances in identifying pharmacological modulators of palmitoylation underscore its relevance to conditions such as cancer and neurodegenerative diseases, suggesting that understanding and manipulating this process could lead to new treatment strategies (Chavda, Arnott, & Planey, 2014).

Palmitoylation Assays and Inhibitors

The study and modulation of protein palmitoylation are critical for drug discovery in diseases where palmitoylated proteins play a pathological role, including Huntington's, cardiovascular diseases, immune disorders, and cancer. Several assays facilitate the identification of palmitoylated proteins and PAT enzymes, aiding in high-throughput screening for inhibitors. Two types of inhibitors have been identified: lipid-based, which broadly inhibit protein palmitoylation, and non-lipid, which selectively target specific PAT recognition motifs. This selectivity hints at the potential for developing therapeutics with fewer non-specific effects, opening avenues for treating various diseases through the modulation of palmitoylation (Draper & Smith, 2009).

作用機序

Target of Action

Palmitoyl Aminoethyl Methanethiosulfonate (PAEM) is a biochemical compound used in proteomics research It’s known that palmitoylated compounds often target proteins with cysteine thiols .

Mode of Action

Palmitoylation, a process that paem might be involved in, is a widespread lipid modification where one or more cysteine thiols on a substrate protein are modified to form a thioester with a palmitoyl group . This lipid modification is readily reversible, allowing for rapid regulation of the function of many cellular proteins .

Biochemical Pathways

Palmitoylation, a process that paem might be involved in, plays a central role in numerous biological processes, including pain, inflammation, and lipid metabolism .

Result of Action

Palmitoylated compounds like paem often have anti-inflammatory and anti-hyperalgesic effects due to the down-regulation of activation of mast cells .

Action Environment

It’s known that the homeostatic control of palmitic acid, a component of paem, is likely related to its fundamental physiological role to guarantee membrane physical properties .

生化学分析

Biochemical Properties

It is known that palmitoylation, a process involving the addition of a palmitoyl group to proteins, plays a significant role in protein function and cellular processes . Palmitoylation can alter the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .

Cellular Effects

The specific cellular effects of Palmitoyl Aminoethyl Methanethiosulfonate are not well-studied. Palmitoylation, a process that this compound may be involved in, has been shown to have significant effects on cellular processes. For instance, palmitoylation can affect the localization of many immune molecules to the cellular membrane, which is required for the proper activation of innate and adaptive immune signaling .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-documented. Palmitoylation, a process that this compound may be involved in, involves the attachment of a 16-carbon saturated fatty acid to proteins post-translationally. This modification increases protein hydrophobicity, facilitates protein interactions with lipid bilayers, and can markedly alter protein sorting and function .

Temporal Effects in Laboratory Settings

It is known that palmitoylation, a process that this compound may be involved in, is a dynamic and reversible process .

Dosage Effects in Animal Models

It is known that palmitoylethanolamide (PEA), a compound related to this compound, has been used in humans for its analgesic and anti-inflammatory properties and has demonstrated high safety and tolerability .

Metabolic Pathways

It is known that palmitic acid, a compound related to this compound, can be provided in the diet or synthesized endogenously via de novo lipogenesis (DNL) .

Transport and Distribution

It is known that palmitoylation, a process that this compound may be involved in, can alter the membrane affinity of the substrate protein, changing its subcellular localization .

Subcellular Localization

It is known that palmitoylation, a process that this compound may be involved in, can alter the membrane affinity of the substrate protein, changing its subcellular localization .

特性

IUPAC Name |

N-(2-methylsulfonylsulfanylethyl)hexadecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO3S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21)20-17-18-24-25(2,22)23/h3-18H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEYIPXVPAKKLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCSS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676096 |

Source

|

| Record name | S-[2-(Hexadecanoylamino)ethyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-30-8 |

Source

|

| Record name | S-[2-(Hexadecanoylamino)ethyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563536.png)

![5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carbaldehyde](/img/structure/B563537.png)

![1-tert-Butyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563538.png)

![[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide](/img/structure/B563551.png)

![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B563553.png)

![4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide](/img/no-structure.png)